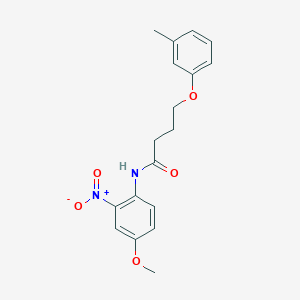
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MNPNB is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide acts as a fluorescent probe due to the presence of the nitro group, which allows it to interact with metal ions and form complexes. The fluorescence intensity of this compound increases upon binding with metal ions, making it a useful tool for the detection of metal ions. In addition, this compound has been shown to interact with nitroaromatic compounds, leading to a decrease in fluorescence intensity.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant side effects on living organisms. However, further studies are needed to determine its long-term effects on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is its high sensitivity and selectivity for metal ions. It is also easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of this compound is its limited solubility in water, which can affect its use in certain experiments.
Future Directions
There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. One of the areas of interest is the development of new drugs for the treatment of cancer using this compound as a potential lead compound. Additionally, further studies are needed to determine the long-term effects of this compound on human health. Furthermore, the use of this compound as a sensor for the detection of other compounds could also be explored. Finally, the synthesis of this compound using greener and more sustainable methods could be investigated to reduce its environmental impact.
Conclusion:
In conclusion, this compound is a synthetic compound that has various scientific research applications. Its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, this compound is a promising compound that has the potential to be used in various fields of research.
Synthesis Methods
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide can be synthesized using different methods, including the reaction of 4-methoxy-2-nitroaniline with 3-methylphenol in the presence of potassium carbonate and 1,4-dibromobutane. The reaction is carried out under reflux conditions, and the product is extracted using ethyl acetate. The extracted product is then purified using column chromatography to obtain this compound.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a sensor for the detection of nitroaromatic compounds. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases such as cancer.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(24-2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHGBUGTNNXDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115083.png)
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)

![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)

![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
